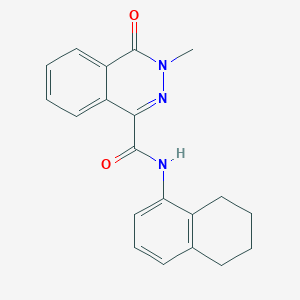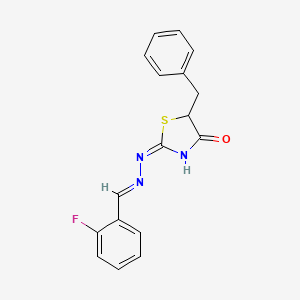
N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as HN1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HN1 is a small molecule that belongs to the family of isoindolinone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition to its anticancer activity, this compound has also been shown to possess anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of topoisomerase II, this compound induces DNA damage and cell death. This compound has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in gene expression regulation. By inhibiting the activity of HDAC, this compound induces the expression of genes that are involved in cell death and inhibits the expression of genes that promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to possess potent biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the extrinsic apoptotic pathway. This compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide possesses several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent anticancer activity against various types of cancer cells. This compound has been shown to possess a broad spectrum of anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. Another advantage of this compound is its ability to induce apoptosis and inhibit cell proliferation at low concentrations, which makes it a potential therapeutic agent for the treatment of cancer. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. In addition, this compound has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which makes it difficult to evaluate its potential therapeutic applications in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One of the main directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound in vivo. Another direction is the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo, which can provide valuable information on its potential therapeutic applications. In addition, the identification of the molecular targets of this compound can provide insights into its mechanism of action and facilitate the development of novel anticancer drugs. Finally, the evaluation of the safety and toxicity of this compound in vivo is essential for its clinical translation.
Métodos De Síntesis
The synthesis of N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the reaction of 4-nitro-phthalic anhydride with 4-aminophenol in the presence of a suitable catalyst, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to obtain high yields and purity, and the compound has been characterized by various spectroscopic techniques, including NMR, IR, and MS.
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c25-15-10-6-13(7-11-15)22-19(26)12-4-8-14(9-5-12)23-20(27)16-2-1-3-17(24(29)30)18(16)21(23)28/h1-11,25H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKRLMQAZZXZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thiophenecarbaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6139770.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(1-pyrrolidinyl)butyl]amine](/img/structure/B6139773.png)


![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6139789.png)

![methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6139811.png)



![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)
![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)
